molecular formula C12H14N2 B12890551 4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine

4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine

Cat. No.: B12890551
M. Wt: 186.25 g/mol
InChI Key: PVKRBIILRLHBHN-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine is an organic compound that features a pyrrolidine ring attached to a cyclopenta[b]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrolidine with a suitable cyclopenta[b]pyridine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of fixed-bed reactors and multistage purification processes, including distillation and crystallization, are common to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated derivatives .

Scientific Research Applications

4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition or activation of key signaling molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrrolidin-1-yl)pyridine
  • Pyrrolidin-2-one
  • Pyrrolidin-2,5-dione

Uniqueness

4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific steric and electronic characteristics .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

4-pyrrolidin-1-yl-5H-cyclopenta[b]pyridine

InChI

InChI=1S/C12H14N2/c1-2-9-14(8-1)12-6-7-13-11-5-3-4-10(11)12/h3,5-7H,1-2,4,8-9H2

InChI Key

PVKRBIILRLHBHN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C3CC=CC3=NC=C2

Origin of Product

United States

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